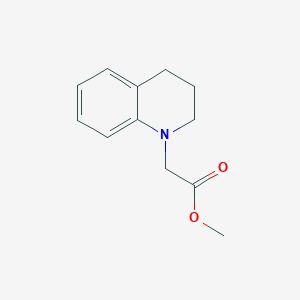

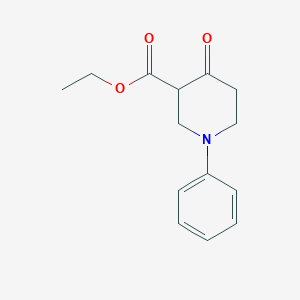

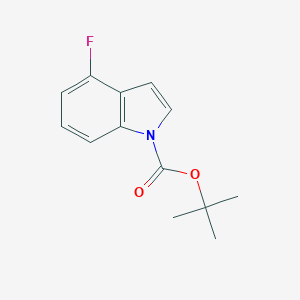

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dihydroisoquinolin-1(2H)-one is a bioactive natural scaffold that has been used for plant disease management . It’s found in many natural products and synthetic molecules, and it represents a privilege scaffold .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives often involves the cyclization of carbamate, urea, thiourea, isocyanate, and the reductive cyclization of azidoamide . The Castagnoli–Cushman reaction is also commonly used .Molecular Structure Analysis

The molecular structure of 3,4-dihydroisoquinolin-1(2H)-one derivatives is complex and varies depending on the specific derivative. The established CoMFA and CoMSIA models in the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives include cyclization, carbonylation, carbomylation, and reductive cyclization of azidoamide . Metal-catalyzed protocols by C−H activation by directing group, metal-free domino procedures, and oxidations of isoquinoline derivatives are also included .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydroisoquinolin-1(2H)-one derivatives can vary greatly depending on the specific derivative. For example, one derivative, 2-Butyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I1), is a white powder with a melting point of 206–208 °C .Scientific Research Applications

Antioomycete Activity

One of the significant applications of this compound is its antioomycete activity against the phytopathogen Pythium recalcitrans . This compound has been used in the synthesis of derivatives that have shown superior antioomycete activity against Pythium recalcitrans compared to their antifungal activity against other phytopathogens .

Plant Disease Management

The compound has been used in plant disease management . Derivatives of this compound were synthesized using the Castagnoli–Cushman reaction, and the results of bioassay indicated that their antioomycete activity was superior .

Biological Membrane Systems Disruption

The mode of action of this compound might be the disruption of the biological membrane systems of P. recalcitrans . This could potentially be used in the development of more potent derivatives as antioomycete agents against P. recalcitrans .

Three-Dimensional Quantitative Structure–Activity Relationship (3D-QSAR) Study

The compound has been used in a three-dimensional quantitative structure–activity relationship (3D-QSAR) study . The study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .

Future Directions

The future directions for the study of these compounds could involve further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against certain organisms . The results of previous studies would help us to better understand the mode of action and the structure-activity relationship (SAR) of these derivatives .

properties

IUPAC Name |

methyl 2-(3,4-dihydro-2H-quinolin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)9-13-8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7H,4,6,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDHSQPHGNLFCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCCC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623400 |

Source

|

| Record name | Methyl (3,4-dihydroquinolin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate | |

CAS RN |

17133-54-9 |

Source

|

| Record name | Methyl (3,4-dihydroquinolin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)